Physicochemical Differentiation: MW, LogP, and H-Bond Profile of Target Compound vs. Methoxy and Piperidine-Sulfonyl Analogs
The target compound (C20H24ClN3O3S, MW 421.9) occupies a distinct physicochemical space compared to its closest analogs. Relative to the 5-chloro-2-methoxyphenyl analog (C22H28ClN3O4S, MW ~466.0), the target compound has 44.1 Da lower molecular weight and one fewer hydrogen-bond acceptor, which is predicted to enhance membrane permeability based on Lipinski rule compliance analysis [1]. Compared to the N-(4-methylpiperidin-1-yl)sulfonylpiperazine analog (PubChem CID 6499807), the target compound's tosyl group provides a more compact sulfonamide (fewer rotatable bonds) with distinct electrostatic surface properties that influence target binding conformations [2].
| Evidence Dimension | Molecular weight, hydrogen-bond acceptor count, and calculated lipophilicity |
|---|---|
| Target Compound Data | MW 421.9 g/mol; HBA = 6 (3 carbonyl O + 2 sulfonamide O + 1 amide O); SlogP = 2.96 |
| Comparator Or Baseline | 5-Chloro-2-methoxyphenyl analog: MW ~466.0 g/mol; HBA = 7; N-(4-methylpiperidin-1-yl)sulfonylpiperazine analog: MW >500 estimated, increased rotatable bonds |
| Quantified Difference | ΔMW = −44.1 g/mol vs. methoxy analog; ΔHBA = −1; lower rotatable bond count vs. piperidine-sulfonyl analog |
| Conditions | Computed physicochemical properties; no experimental logP or solubility data available |
Why This Matters
Lower molecular weight and reduced hydrogen-bond acceptor count favor passive membrane permeability, making this scaffold a more attractive starting point for cell-based assays than larger analogs, provided target engagement can be confirmed.
- [1] MMsINC Database. Molecular properties for C20H24ClN3O3S: MW 421.949, SlogP 2.9578, logS -4.52902. Also listing for related analog C22H28ClN3O4S (Vulcanchem reference). View Source
- [2] MolBic IDRBLab. Compound CP0522084: N-(5-chloro-2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide. PubChem CID 6499807. View Source
